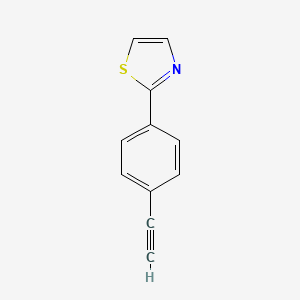
2-(4-ethynylphenyl)Thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethynylphenyl)Thiazole is a heterocyclic compound that features a thiazole ring substituted with a 4-ethynylphenyl group Thiazoles are known for their diverse biological activities and are found in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethynylphenyl)Thiazole typically involves the formation of the thiazole ring followed by the introduction of the ethynyl group. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, the starting materials would include 4-ethynylbenzaldehyde and a suitable thioamide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and maximize product purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-ethynylphenyl)Thiazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, particularly at positions ortho and para to the ethynyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of 4-ethynylbenzaldehyde derivatives.
Reduction: Formation of 2-(4-ethynylphenyl)dihydrothiazole.
Substitution: Formation of halogenated this compound derivatives.
Scientific Research Applications
2-(4-ethynylphenyl)Thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-ethynylphenyl)Thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The ethynyl group can enhance binding affinity and specificity, making the compound a valuable tool in drug design.
Comparison with Similar Compounds
2-Phenylthiazole: Lacks the ethynyl group, resulting in different reactivity and applications.
4-Methylthiazole: Substituted with a methyl group instead of an ethynyl group, affecting its chemical properties.
2-(4-Bromophenyl)Thiazole: Contains a bromine atom, leading to different biological activities.
Uniqueness: 2-(4-ethynylphenyl)Thiazole is unique due to the presence of the ethynyl group, which can significantly influence its reactivity and potential applications. This makes it a valuable compound for research in various fields, including chemistry, biology, and medicine.
Properties
Molecular Formula |
C11H7NS |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
2-(4-ethynylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C11H7NS/c1-2-9-3-5-10(6-4-9)11-12-7-8-13-11/h1,3-8H |
InChI Key |
RFSVVBXERGJPPP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















